Deterenol is derived from phenethylamine, a class of compounds known for their stimulant properties. It is often synthesized for use in pharmaceuticals, particularly in formulations aimed at treating respiratory issues and enhancing athletic performance. The compound's classification as a beta-adrenergic agonist places it within a broader category of sympathomimetic drugs that stimulate the sympathetic nervous system.
The synthesis of Deterenol typically involves a multi-step process. One common method includes the following stages:
This method emphasizes efficiency and cost-effectiveness, making it suitable for industrial production.
Deterenol hydrochloride has the molecular formula and a molecular weight of 231.72 g/mol. The structure features:
This configuration is critical for its biological activity as it allows Deterenol to engage effectively with beta-adrenergic receptors, leading to its pharmacological effects.
Deterenol primarily acts through its interaction with beta-adrenergic receptors. The key reactions include:
The compound's ability to stimulate these receptors makes it effective in treating conditions such as asthma and other respiratory disorders .
Deterenol functions as a non-selective agonist for beta-adrenergic receptors, which are G protein-coupled receptors involved in various physiological responses:
These mechanisms contribute significantly to Deterenol's therapeutic effects in clinical settings.
Deterenol hydrochloride appears as a white crystalline solid under standard conditions. Its solubility characteristics include:
The chemical stability of Deterenol is influenced by factors such as pH and temperature:
These properties are vital for formulation considerations in pharmaceutical applications .
Deterenol is a synthetic phenethylamine derivative known by multiple systematic and trade names, reflecting its chemical structure and historical applications. The primary designations include:
Table 1: Nomenclature of Deterenol
Naming Convention | Designation |
---|---|
IUPAC Name | 4-[1-Hydroxy-2-(propan-2-ylamino)ethyl]phenol |
Pharmacological Synonym | Isopropylnorsynephrine |
Biochemical Synonym | Isopropyloctopamine |
Trade Name | Betafrine |
Deterenol possesses a molecular formula of C₁₁H₁₇NO₂ and a molar mass of 195.26 g/mol [1] [3]. Its structure comprises:
Table 2: Chemical Identity of Deterenol
Property | Value |
---|---|
Molecular Formula (Base) | C₁₁H₁₇NO₂ |
Molecular Weight (Base) | 195.26 g/mol |
Molecular Formula (HCl salt) | C₁₁H₁₈ClNO₂ |
Molecular Weight (HCl salt) | 231.72 g/mol |
CAS Number (Base) | 3506-31-8, 7376-66-1 |
CAS Number (HCl salt) | 23239-36-3 |
Deterenol emerged during mid-20th-century pharmacological research into sympathomimetic amines. Early investigations focused on structural modifications of endogenous catecholamines to develop compounds with selective β-adrenergic activity [1]. Initially coded as PI-39 or Paraproterenol, it was investigated as a potential antiglaucoma agent due to its ability to reduce intraocular pressure without causing pupil dilation (mydriasis) or constriction (miosis) [5]. Historical patents and pharmacological studies from the 1960s–1980s characterized it as an "effective nonmydriatic and nonmiotic hypotensive agent" [3] [5], though it never achieved widespread therapeutic adoption compared to related β-agonists like isoproterenol.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9